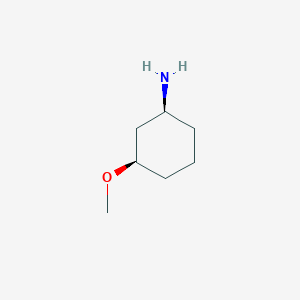
2-Chloro-4-fluoro-3-iodobenzonitrile
概要
説明
2-Chloro-4-fluoro-3-iodobenzonitrile: is an organic compound with the molecular formula C7H2ClFIN . It is a halogenated benzonitrile derivative, characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a nitrile group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
準備方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-Chloro-4-fluoro-3-iodobenzonitrile typically involves multi-step processes starting from simpler aromatic compounds. One common method includes:
Halogenation: Starting with a suitable benzonitrile derivative, selective halogenation reactions are performed to introduce chlorine, fluorine, and iodine atoms at specific positions on the benzene ring. This can be achieved using reagents such as chlorine gas, fluorine gas, and iodine monochloride under controlled conditions.
Nitrile Introduction: The nitrile group can be introduced via a Sandmeyer reaction, where an aryl diazonium salt is converted to the corresponding nitrile using copper(I) cyanide.
Industrial Production Methods:
In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Utilizing large-scale reactors to carry out the halogenation and nitrile introduction steps efficiently.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize reaction yields and purity.
Purification: Techniques such as recrystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions:
2-Chloro-4-fluoro-3-iodobenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex aromatic compounds.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, ethers, or thioethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Amines or hydrocarbons.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Study of Reactivity: Helps in understanding the reactivity of halogenated benzonitriles.
Biology and Medicine:
Pharmaceutical Research: Potential precursor for the synthesis of biologically active compounds.
Radiolabeling: The iodine atom can be used for radiolabeling in biological studies.
Industry:
Material Science: Used in the development of new materials with specific properties.
Agrochemicals: Intermediate in the synthesis of agrochemical products.
作用機序
The mechanism by which 2-Chloro-4-fluoro-3-iodobenzonitrile exerts its effects depends on the specific reactions it undergoes. Generally, the presence of multiple halogens and a nitrile group makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved are typically related to its reactivity with various nucleophiles and electrophiles, leading to the formation of new chemical bonds and structures.
類似化合物との比較
2-Chloro-4-fluorobenzonitrile: Lacks the iodine atom, making it less reactive in certain coupling reactions.
2-Chloro-3-iodobenzonitrile: Lacks the fluorine atom, affecting its electronic properties and reactivity.
4-Fluoro-3-iodobenzonitrile: Lacks the chlorine atom, which can influence its substitution reactions.
特性
IUPAC Name |
2-chloro-4-fluoro-3-iodobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2ClFIN/c8-6-4(3-11)1-2-5(9)7(6)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAKOVCWDJHXVTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)I)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2ClFIN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


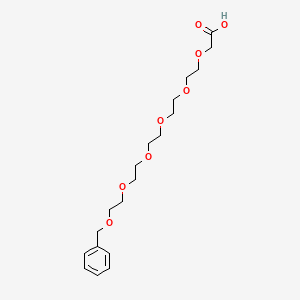
![3-[(2-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B8098167.png)
![1-{2,7-Diazaspiro[3.5]nonan-7-yl}ethan-1-one hydrochloride](/img/structure/B8098182.png)

![1-[2-(1,3-Dioxoisoindol-2-yl)ethyl]pyrazole-4-boronic acid](/img/structure/B8098207.png)

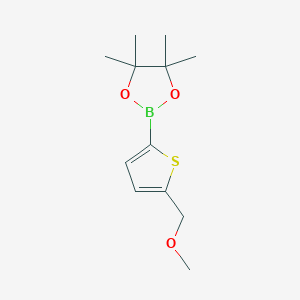
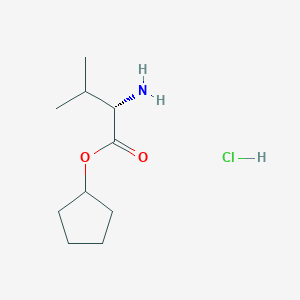
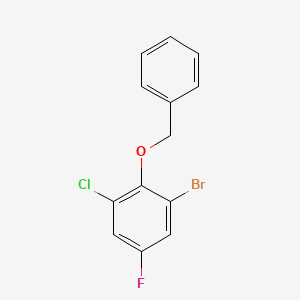
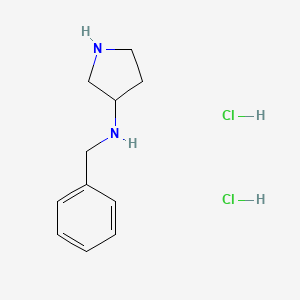
![2,5-Bis[[4-(decyloxy)benzoyl]oxy]benzoic acid](/img/structure/B8098244.png)

